

# N-Methyl-dosimertinib-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Methyl-dosimertinib-d5*

Cat. No.: *B12396201*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Methyl-dosimertinib-d5**, a deuterated analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Dosimertinib. This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

## Core Compound Information

**N-Methyl-dosimertinib-d5**, also known as Dosimertinib-d5, is a precision-engineered molecule designed for enhanced metabolic stability. The strategic incorporation of five deuterium atoms aims to reduce the formation of toxic metabolites compared to its non-deuterated counterpart, osimertinib, a standard-of-care therapy for non-small cell lung cancer (NSCLC) with EGFR mutations.

## Data Presentation: Chemical and Physical Properties

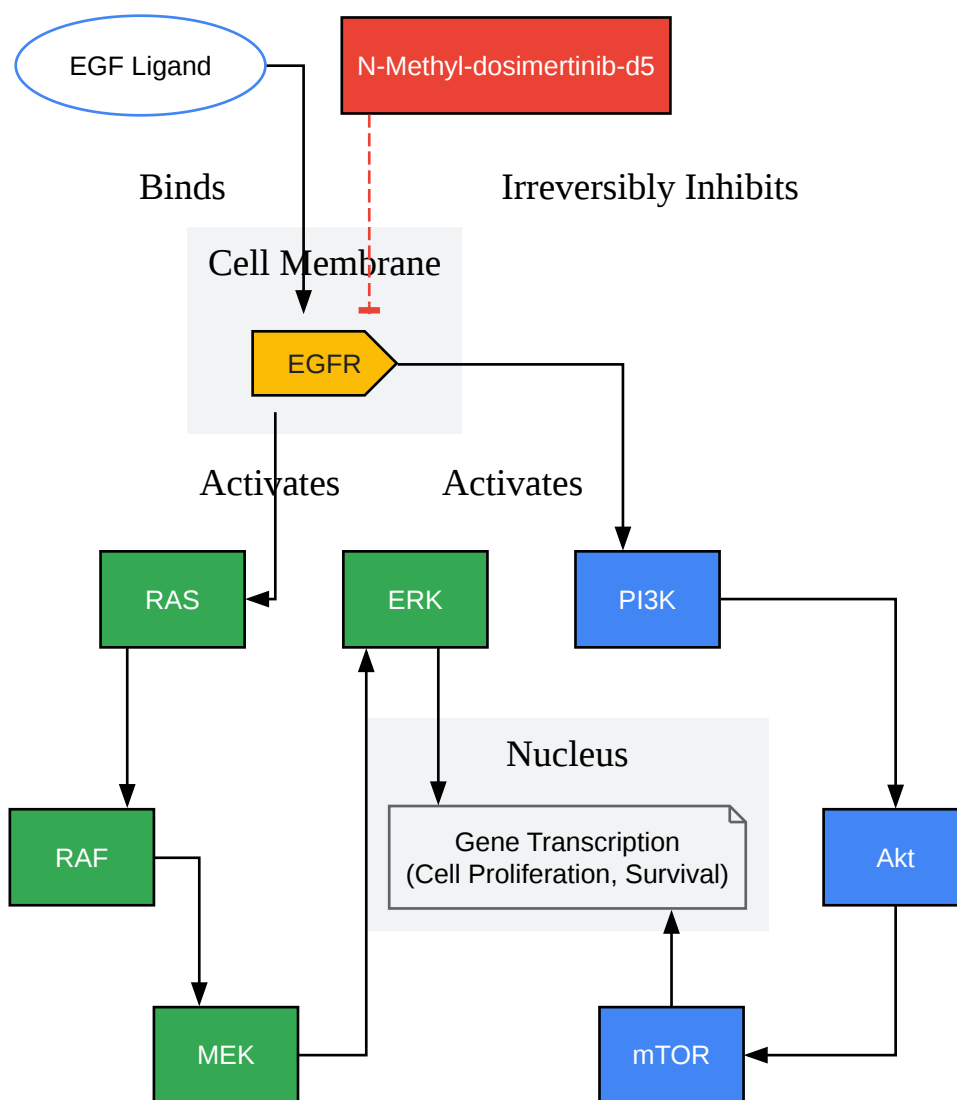
Property	Value	Source
Compound Name	N-Methyl-dosimertinib-d5 / Dosimertinib-d5 mesylate	PubChem
CAS Number	2719690-98-7 (N-Methyl- dosimertinib-d5) 2403760-72-3 (Dosimertinib-d5 mesylate)	Huayuanchem[1], PubChem[2]
Molecular Formula	C <sub>29</sub> H <sub>37</sub> N <sub>7</sub> O <sub>5</sub> S (mesylate salt)	PubChem[2]
Molecular Weight	600.7 g/mol (mesylate salt)	PubChem[2]

## Mechanism of Action and Signaling Pathway

Dosimertinib is a highly selective, irreversible inhibitor of EGFR. It targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of dosimertinib and the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways.[4] The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for tumor cell proliferation, growth, and survival.[5][6][7]

## Visualization: EGFR Signaling Pathway and Inhibition by Dosimertinib



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Caption: EGFR signaling and the inhibitory action of **N-Methyl-dosimertinib-d5**.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **N-Methyl-dosimertinib-d5**.

### In Vitro Cell Viability Assay (IC<sub>50</sub> Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) using a cell-based assay like the MTS or CCK-8 assay.[8]

#### Materials:

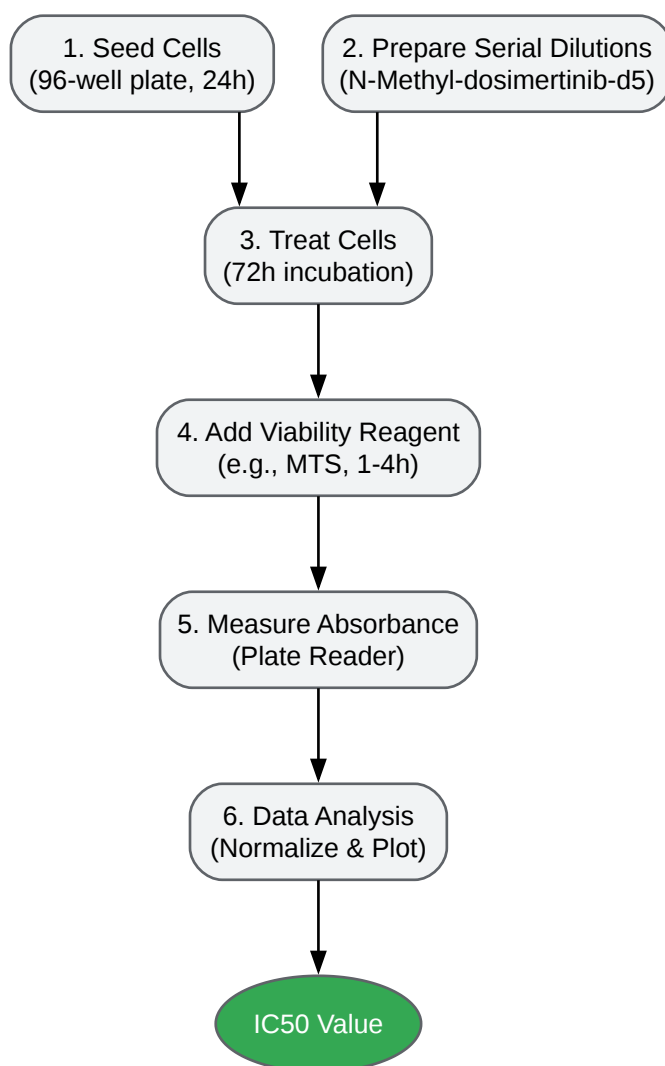
- NSCLC cell lines (e.g., H1975 for T790M mutation)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **N-Methyl-dosimertinib-d5** stock solution (in DMSO)
- 96-well cell culture plates
- MTS or CCK-8 reagent
- Plate reader

#### Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of medium.
  - Incubate for 24 hours (37°C, 5% CO<sub>2</sub>) to allow for cell attachment.[\[8\]](#)
- Compound Treatment:
  - Prepare serial dilutions of **N-Methyl-dosimertinib-d5** in complete culture medium. A typical concentration range would be 0.1 nM to 10  $\mu$ M.
  - Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically  $\leq$  0.5%).[\[8\]](#)
  - Remove the medium from the wells and add 100  $\mu$ L of the drug solutions.
  - Incubate for 72 hours.[\[8\]](#)
- Viability Measurement:

- Add the cell viability reagent (e.g., 20  $\mu$ L of MTS reagent) to each well.
- Incubate for 1-4 hours at 37°C.[8]
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[8]
- Data Analysis:
  - Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
  - Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.[8]

## Visualization: IC<sub>50</sub> Determination Workflow



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Caption: A generalized workflow for IC<sub>50</sub> value determination.

## Western Blot Analysis for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation (p-EGFR) in response to **N-Methyl-dosimertinib-d5** treatment.[9][10]

Materials:

- NSCLC cells (e.g., A431 or H1975)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibody
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membrane
- ECL substrate and imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Grow cells to 70-80% confluency.
  - Serum-starve cells for 12-24 hours.[9]
  - Pre-treat cells with various concentrations of **N-Methyl-dosimertinib-d5** (and a vehicle control) for 2 hours.[9]
  - Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[9]
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells on ice with lysis buffer.[10]
  - Centrifuge to pellet cell debris and collect the supernatant.
  - Determine protein concentration using a BCA or Bradford assay.[10]
- SDS-PAGE and Transfer:
  - Load equal amounts of protein (20-30  $\mu$ g) per lane onto an SDS-polyacrylamide gel.[9]

- Perform electrophoresis to separate proteins.
- Transfer proteins to a PVDF membrane.[9]
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour.[9]
  - Incubate with the primary anti-p-EGFR antibody overnight at 4°C.[9]
  - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
  - Detect the signal using an ECL substrate and an imaging system.[10]
- Stripping and Re-probing:
  - Strip the membrane and re-probe with anti-total EGFR and then a loading control antibody (e.g.,  $\beta$ -actin) to ensure equal protein loading.[10]

## In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **N-Methyl-dosimertinib-d5** in vivo.[11][12]

Materials:

- Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)[11]
- NSCLC cells (e.g., H1975)
- **N-Methyl-dosimertinib-d5** formulation for oral gavage
- Vehicle control solution
- Digital calipers

Procedure:



- Tumor Implantation:
  - Subcutaneously inject 5-10 million cells in 100-200  $\mu$ L of PBS/Matrigel into the flank of each mouse.[\[11\]](#)
  - Monitor mice for tumor formation.
- Treatment:
  - When tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize mice into treatment and control groups.
  - Administer **N-Methyl-dosimertinib-d5** (e.g., 1-10 mg/kg) or vehicle control daily via oral gavage.[\[13\]](#)
- Monitoring and Endpoints:
  - Measure tumor volume 2-3 times per week using calipers. Calculate volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .[\[11\]](#)
  - Monitor animal body weight and overall health as indicators of toxicity.
  - The study concludes when tumors in the control group reach a predetermined size or after a set duration.
- Data Analysis:
  - Plot the mean tumor volume over time for each group.
  - Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control.

## Synthesis Overview

The synthesis of **N-Methyl-dosimertinib-d5** follows a similar pathway to that of osimertinib, a multi-step process involving the construction of the key pyrimidine-indole core structure. The critical difference is the strategic introduction of deuterium atoms. This is typically achieved by

using deuterated starting materials, such as methyl-d3 iodide for the N-methylation of the indole ring and a deuterated acryloyl chloride for the final acylation step.[14][15][16][17]

## Conclusion

**N-Methyl-dosimertinib-d5** represents a refined therapeutic agent with the potential for an improved safety profile due to its deuteration. The information and protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate its efficacy and clinical potential in treating EGFR-mutated NSCLC.

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